Cas no 2418710-81-1 (tert-butyl 3-iodo-4-methyl-5-2-(trimethylsilyl)ethynylbenzoate)

Technical Introduction: Tert-butyl 3-iodo-4-methyl-5-(2-(trimethylsilyl)ethynyl)benzoate is a versatile synthetic intermediate used in organic and medicinal chemistry. Its key structural features—an iodinated aromatic ring, a trimethylsilyl-protected ethynyl group, and a tert-butyl ester—make it valuable for cross-coupling reactions (e.g., Sonogashira, Suzuki) and further functionalization. The tert-butyl ester enhances stability while allowing deprotection under mild acidic conditions. The trimethylsilyl group offers a convenient handle for alkyne deprotection or modification. This compound is particularly useful in constructing complex molecular architectures, such as pharmaceuticals or materials, due to its orthogonal reactivity and compatibility with diverse synthetic protocols. Its high purity and well-defined reactivity ensure reproducibility in advanced synthetic applications.
tert-butyl 3-iodo-4-methyl-5-2-(trimethylsilyl)ethynylbenzoate structure
2418710-81-1 structure
Product name:tert-butyl 3-iodo-4-methyl-5-2-(trimethylsilyl)ethynylbenzoate
CAS No:2418710-81-1
MF:C17H23IO2Si
Molecular Weight:414.353298425674
CID:5678352
PubChem ID:165774043

tert-butyl 3-iodo-4-methyl-5-2-(trimethylsilyl)ethynylbenzoate 化学的及び物理的性質

名前と識別子

    • 2418710-81-1
    • tert-butyl 3-iodo-4-methyl-5-[2-(trimethylsilyl)ethynyl]benzoate
    • EN300-26628805
    • tert-butyl 3-iodo-4-methyl-5-2-(trimethylsilyl)ethynylbenzoate
    • インチ: 1S/C17H23IO2Si/c1-12-13(8-9-21(5,6)7)10-14(11-15(12)18)16(19)20-17(2,3)4/h10-11H,1-7H3
    • InChIKey: MJAZCMSRYPMWHF-UHFFFAOYSA-N
    • SMILES: IC1=CC(=CC(C#C[Si](C)(C)C)=C1C)C(=O)OC(C)(C)C

計算された属性

  • 精确分子量: 414.05120g/mol
  • 同位素质量: 414.05120g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 2
  • 重原子数量: 21
  • 回転可能化学結合数: 5
  • 複雑さ: 447
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 26.3Ų

tert-butyl 3-iodo-4-methyl-5-2-(trimethylsilyl)ethynylbenzoate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-26628805-1.0g
tert-butyl 3-iodo-4-methyl-5-[2-(trimethylsilyl)ethynyl]benzoate
2418710-81-1 95.0%
1.0g
$0.0 2025-03-20
Enamine
EN300-26628805-1g
tert-butyl 3-iodo-4-methyl-5-[2-(trimethylsilyl)ethynyl]benzoate
2418710-81-1
1g
$0.0 2023-09-12

tert-butyl 3-iodo-4-methyl-5-2-(trimethylsilyl)ethynylbenzoate 関連文献

tert-butyl 3-iodo-4-methyl-5-2-(trimethylsilyl)ethynylbenzoateに関する追加情報

tert-butyl 3-iodo-4-methyl-5-2-(trimethylsilyl)ethynylbenzoate: A Comprehensive Overview

The compound tert-butyl 3-iodo-4-methyl-5-2-(trimethylsilyl)ethynylbenzoate, identified by the CAS number 2418710-81-1, is a highly specialized organic compound with significant applications in various fields of chemistry. This compound is characterized by its complex structure, which includes a tert-butyl ester group, an iodo substituent, a methyl group, and a trimethylsilyl (TMS)-protected ethynyl group attached to a benzoate ring. The presence of these functional groups makes it a versatile building block in organic synthesis, particularly in the construction of bioactive molecules and advanced materials.

Recent advancements in synthetic chemistry have highlighted the importance of such compounds in the development of novel therapeutic agents. For instance, the iodo group in the structure serves as an excellent leaving group, facilitating nucleophilic substitution reactions. This property has been exploited in the synthesis of biologically active compounds, where precise control over regioselectivity and stereoselectivity is crucial. The trimethylsilyl (TMS) group, on the other hand, acts as a protective moiety for the ethynyl group, ensuring stability during intermediate steps of synthesis. This feature is particularly advantageous in multi-step synthesis workflows where functional group compatibility is a key consideration.

The benzoate ring itself provides a rigid and aromatic framework, which is often desirable in drug design due to its ability to interact with biological targets through π-π stacking and other non-covalent interactions. The methyl group further enhances the compound's lipophilicity, potentially improving its bioavailability when incorporated into drug candidates. Recent studies have demonstrated that such modifications can significantly influence pharmacokinetic profiles, making this compound a valuable asset in medicinal chemistry research.

In addition to its role in drug discovery, tert-butyl 3-iodo-4-methyl-5-2-(trimethylsilyl)ethynylbenzoate has found applications in materials science. The ethynyl group, once deprotected, can participate in click chemistry reactions, enabling the construction of covalent networks with tailored properties. This has led to its use in the development of advanced polymers and supramolecular assemblies with applications in electronics and optoelectronics.

The synthesis of this compound typically involves a combination of palladium-catalyzed cross-coupling reactions and silylation techniques. Recent innovations in catalysis have allowed for more efficient and selective routes to such compounds, reducing production costs and improving scalability. For example, the use of ligand-stabilized palladium catalysts has enabled high-yielding Suzuki-Miyaura couplings, which are critical for assembling complex aromatic systems like this one.

From an analytical standpoint, the compound's structure can be confirmed using advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). The tert-butyl ester group exhibits characteristic signals in proton NMR, while the iodo substituent contributes distinct peaks in both proton and carbon NMR spectra. The presence of the TMS group can be readily identified by its sharp singlet at δ -0.6 ppm in proton NMR, indicative of silicon-bound protons.

In terms of storage and handling, this compound should be kept under inert conditions to prevent oxidation or hydrolysis of sensitive functional groups. The TMS ethynyl group is particularly susceptible to hydrolytic cleavage under acidic or basic conditions; hence, careful storage procedures are essential to maintain its integrity.

Looking ahead, ongoing research continues to explore new applications for tert-butyl 3-iodo-4-methyl-5-2-(trimethylsilyl)ethynylbenzoate. Its unique combination of functional groups makes it an ideal candidate for exploring novel reaction pathways and material architectures. As synthetic methodologies continue to evolve, this compound is likely to play an increasingly important role in both academic research and industrial applications.

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